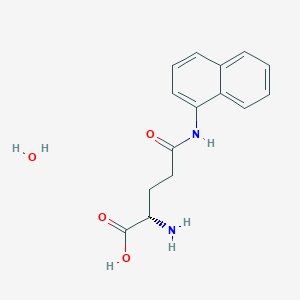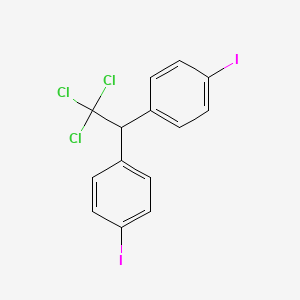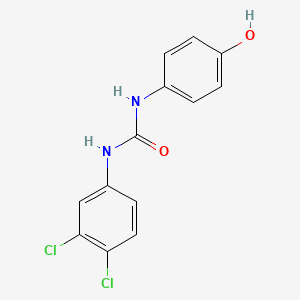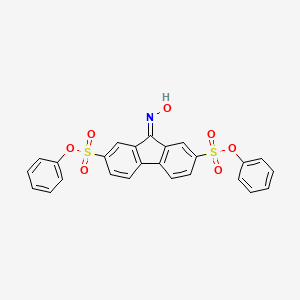
1-(4-methylphenyl)ethanone N-phenylsemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)ethanone N-phenylsemicarbazone is a chemical compound with the molecular formula C16H17N3O and a molecular weight of 267.333 g/mol It is known for its unique structure, which includes a semicarbazone group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone typically involves the reaction of 1-(4-methylphenyl)ethanone with N-phenylsemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methylphenyl)ethanone N-phenylsemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylphenyl)ethanone N-phenylsemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methylphenyl)ethanone N-phenylsemicarbazone can be compared with other semicarbazone derivatives, such as:
- 1-(4-Methylphenyl)ethanone semicarbazone
- 1-(4-Methylphenyl)ethanone N-methylsemicarbazone
- 1-(4-Methylphenyl)ethanone N-ethylsemicarbazone
These compounds share similar structural features but differ in their substituents on the semicarbazone group. The uniqueness of this compound lies in its specific phenyl substitution, which can influence its reactivity and applications .
Properties
CAS No. |
22454-60-0 |
|---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
1-[(E)-1-(4-methylphenyl)ethylideneamino]-3-phenylurea |
InChI |
InChI=1S/C16H17N3O/c1-12-8-10-14(11-9-12)13(2)18-19-16(20)17-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,17,19,20)/b18-13+ |
InChI Key |
OOBSQOAYNWUUDX-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)NC2=CC=CC=C2)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11994015.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol](/img/structure/B11994020.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11994021.png)




![6-chloro-7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11994050.png)






